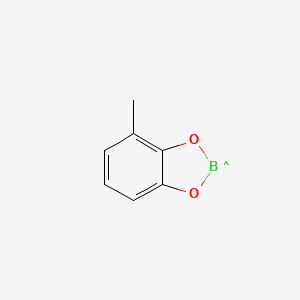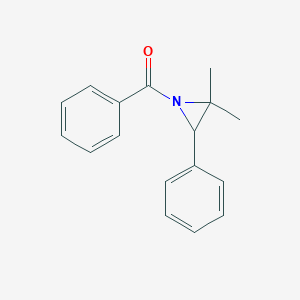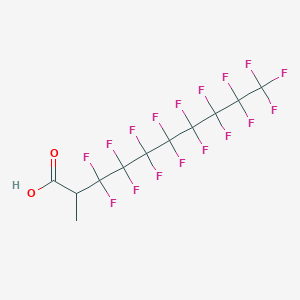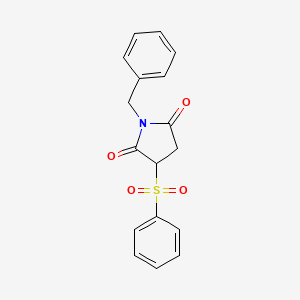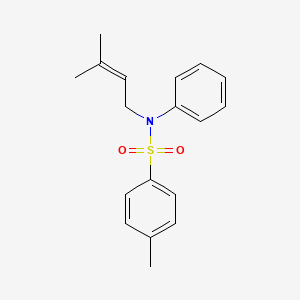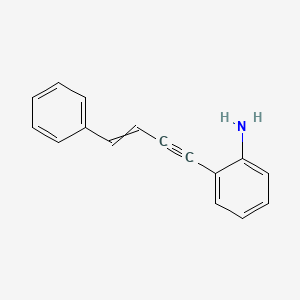
2-(4-Phenylbut-3-en-1-yn-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylbut-3-en-1-yn-1-yl)aniline is an organic compound that features both an aniline group and a phenyl-substituted butenynyl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbut-3-en-1-yn-1-yl)aniline typically involves the coupling of aniline with a phenyl-substituted butenynyl halide. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Triethylamine or potassium carbonate
Temperature: 50-80°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Phenylbut-3-en-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Phenylbut-3-en-1-yn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Phenylbut-3-en-1-yn-1-yl)an
Propiedades
Número CAS |
124643-50-1 |
|---|---|
Fórmula molecular |
C16H13N |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-(4-phenylbut-3-en-1-ynyl)aniline |
InChI |
InChI=1S/C16H13N/c17-16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-4,6-10,12-13H,17H2 |
Clave InChI |
DGRZXYUZWBHYMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
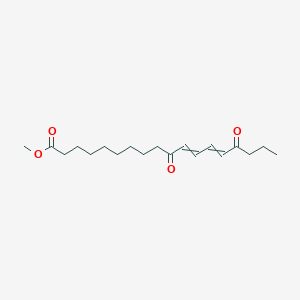
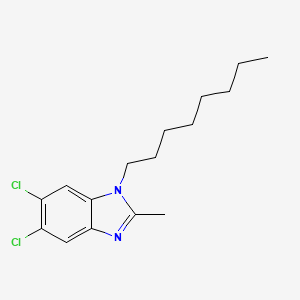
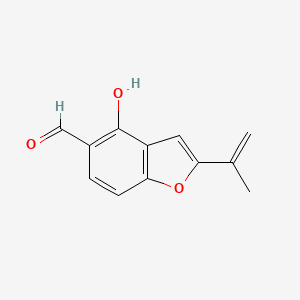
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
